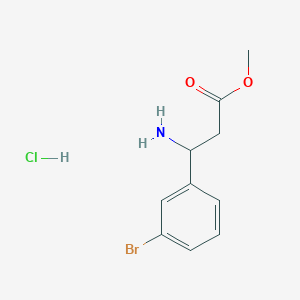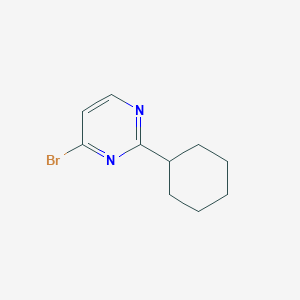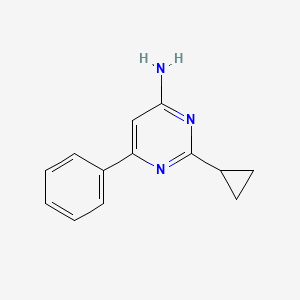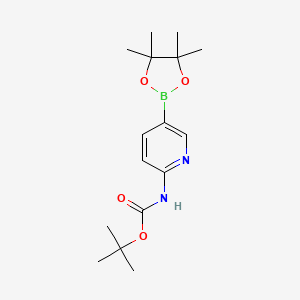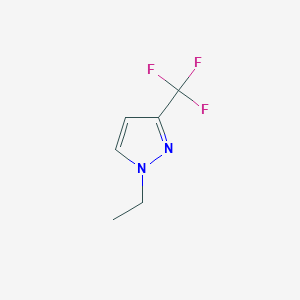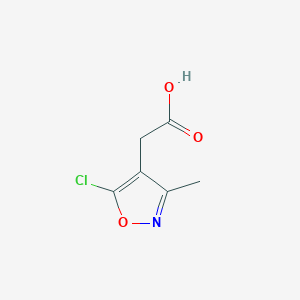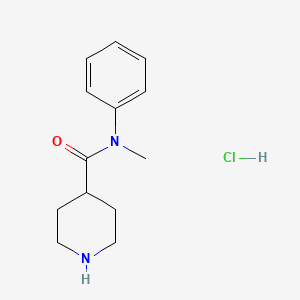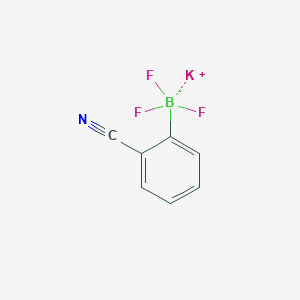
Potassium (2-cyanophenyl)trifluoroborate
Descripción general
Descripción
Synthesis Analysis
Potassium (2-cyanophenyl)trifluoroborate is synthesized by reacting potassium borohydride, potassium cyanide, and 2-bromobenzotrifluoride in DMF. The reaction is carried out at a temperature of 90-100°C and yields a white crystalline product.Molecular Structure Analysis
The molecular formula of this compound is C7H4BF3KN. The compound has a molecular weight of 209.02 g/mol.Chemical Reactions Analysis
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .Physical and Chemical Properties Analysis
This compound is a white crystalline powder that is soluble in polar solvents like DMF and DMSO. The compound has a molecular weight of 209.02 g/mol. It is not hygroscopic, and its stability is not affected by moisture. This compound is highly stable under acidic and basic conditions and is resistant to oxidation and reduction.Aplicaciones Científicas De Investigación
Suzuki Cross-Coupling Reactions
Potassium (2-cyanophenyl)trifluoroborate is notably utilized in Suzuki cross-coupling reactions. For instance, the palladium-catalyzed coupling reaction of potassium alkenyltrifluoroborates, a category to which this compound belongs, with aryl or alkenyl halides or triflates is efficient and yields good results. These trifluoroborates are known for their stability in air and moisture, allowing for indefinite storage. Functional groups are well-tolerated in this process, demonstrating the compound's versatility in chemical reactions (Molander & Rivero, 2002).
Metalation of Aryl Bromides
This compound is also involved in the metalation of aryl bromides. This process involves lithium-halogen exchange at low temperatures using various alkyllithium reagents. Optimized conditions have yielded good to excellent results, particularly when potassium bromophenyl trifluoroborates are used with aldehydes or ketones as electrophilic partners (Molander & Ellis, 2006).
Characterization Studies
Characterization studies of related potassium trifluoroborate salts have been conducted using various spectroscopic methods. For example, potassium 2-phenylacetyl-trifluoroborate was characterized using FT-IR, FT-Raman, and ultraviolet–visible spectroscopies. These studies are crucial for understanding the physical and chemical properties of such compounds, which aids in their application in scientific research (Iramain et al., 2020).
Homocoupling Reactions
Another significant application is in homocoupling reactions, where potassium aryl trifluoroborates are used. These reactions are environmentally friendly and are performed in aqueous media, highlighting the potential of this compound in green chemistry applications (Santos-Filho et al., 2011).
Cross-Coupling Reactions in Organic Synthesis
The compound's utility in organic synthesis, especially in cross-coupling reactions, is noteworthy. For instance, potassium cyclopropyl trifluoroborates, a similar category, have been used successfully in Suzuki-Miyaura cross-coupling reactions with aryl bromides, producing cyclopropyl-substituted arenes. This illustrates the broad applicability of trifluoroborates in the synthesis of complex organic molecules (Fang, Yan, & Deng, 2004).
Mecanismo De Acción
- The primary target of Potassium (2-cyanophenyl)trifluoroborate is not well-documented. However, it is commonly used as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . These reactions involve the formation of new carbon-carbon (C-C) bonds, often catalyzed by transition metals like copper, rhodium, nickel, or palladium .
Target of Action
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Potassium (2-cyanophenyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the context of cross-coupling reactions. It acts as a nucleophilic partner in these reactions, interacting with electrophilic species to form new chemical bonds . The compound’s stability under oxidative conditions and its compatibility with various functional groups make it a valuable reagent in synthetic chemistry . This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex organic molecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to participate in cross-coupling reactions can impact the synthesis of biologically active molecules, thereby affecting cellular functions. For instance, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a nucleophilic reagent in cross-coupling reactions. The compound forms covalent bonds with electrophilic species, facilitating the transfer of functional groups and the formation of new chemical bonds . This process is catalyzed by transition metals such as palladium, which mediate the reaction and enhance its efficiency . This compound’s interactions with biomolecules, such as enzymes and proteins, are crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is known for its stability under various conditions, which allows it to be stored and handled with ease . Prolonged exposure to certain environmental factors may lead to degradation, affecting its biochemical activity . Studies have shown that the compound maintains its stability and efficacy over extended periods, making it suitable for long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively participate in biochemical reactions without causing adverse effects . At higher doses, it may exhibit toxic effects, including skin and eye irritation, respiratory issues, and other adverse reactions . It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to synthetic chemistry and organic synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of new chemical bonds, influencing metabolic flux and metabolite levels. Its role in cross-coupling reactions highlights its importance in the synthesis of complex organic molecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, enhancing its biochemical activity. The compound’s stability and compatibility with various functional groups contribute to its effective transport and distribution within biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in biochemical reactions, as it ensures that the compound interacts with the appropriate biomolecules and enzymes.
Propiedades
IUPAC Name |
potassium;(2-cyanophenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF3N.K/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGENEVUNRFCCKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1C#N)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672298 | |
| Record name | Potassium (2-cyanophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929038-12-0 | |
| Record name | Borate(1-), (2-cyanophenyl)trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929038-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium (2-cyanophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



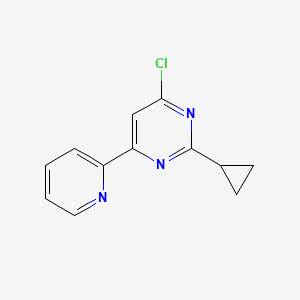
![3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1463147.png)
![2-Chloro-5-[(methylsulfonyl)methyl]pyridine](/img/structure/B1463149.png)
